molecular formula C14H14ClN5 B3038283 3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 849910-65-2

3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3038283
CAS No.: 849910-65-2
M. Wt: 287.75 g/mol
InChI Key: CDTNUURKKPMORY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound supplied For Research Use Only (RUO), strictly intended for laboratory research and not for diagnostic, therapeutic, or personal use. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are notable heterocyclic structures recognized for their potent protein kinase inhibitor (PKI) activity and play a critical role in targeted cancer therapy research . The fused bicyclic core of pyrazolo[1,5-a]pyrimidines provides a rigid, planar framework that is highly amenable to chemical modifications, allowing for fine-tuning of pharmacological properties . The specific presence of the 7-hydrazinyl group on the pyrimidine ring offers a versatile handle for further synthetic elaboration, enabling researchers to develop novel derivatives or conjugates for structure-activity relationship (SAR) studies. Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated broad and potent pharmacological properties, primarily as anticancer agents. They function by acting as ATP-competitive and allosteric inhibitors of various protein kinases that are key regulators in cellular signalling pathways frequently disrupted in cancers . Research has shown that derivatives of this scaffold can inhibit a wide array of kinases, including CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, and CDK2, among others . EGFR-targeting derivatives, in particular, have shown promise in non-small cell lung cancer (NSCLC) research, while inhibitory effects on B-Raf and MEK kinases are highly relevant in melanoma studies . The structural features of this compound, including the 4-chlorophenyl substituent and methyl groups, are designed to influence its electronic properties, lipophilicity, and molecular conformation, thereby potentially enhancing its interaction with specific biological targets.

Properties

IUPAC Name

[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c1-8-7-12(18-16)20-14(17-8)13(9(2)19-20)10-3-5-11(15)6-4-10/h3-7,18H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTNUURKKPMORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The synthesis begins with the preparation of a pyrazole intermediate. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate is then subjected to cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Condensation: The hydrazinyl group can participate in condensation reactions with carbonyl compounds, leading to the formation of hydrazones or hydrazides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in various biological pathways, making it a candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that it exhibits cytotoxic activity against certain cancer cell lines.

    Industry: In the industrial sector, the compound is used in the development of new agrochemicals and pharmaceuticals. Its unique structure allows for the design of novel compounds with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of critical biological processes, such as cell proliferation and signal transduction.

Molecular docking studies have shown that the compound fits well into the binding pockets of target enzymes, forming stable interactions through hydrogen bonding and hydrophobic interactions. These interactions are crucial for the compound’s inhibitory activity and contribute to its overall biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Halogen-Substituted Derivatives

  • 7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 900881-21-2): Replaces the hydrazinyl group with a chlorine atom. The absence of hydrazine eliminates hydrogen-bonding capacity, likely diminishing enzyme inhibition efficacy observed in hydrazinyl derivatives .
Table 1: Structural and Physicochemical Properties
Compound Name Substituents (Position) Molecular Weight Key Features
Target Compound 3-(4-ClPh), 7-NHNH2, 2,5-Me ~325.8* Hydrazinyl enhances reactivity
3-(2-ClPh)-7-hydrazinyl-2,5-dimethyl (Isomer) 3-(2-ClPh), 7-NHNH2, 2,5-Me ~325.8* Steric hindrance from ortho-Cl
7-Cl-3-(2-ClPh)-2,5-dimethyl (CAS 900881-21-2) 3-(2-ClPh), 7-Cl, 2,5-Me 292.16 Chlorine reduces nucleophilicity

*Calculated based on similar structures.

Functional Group Variations

  • N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b) : Retains the 4-chlorophenyl group but lacks the hydrazinyl substituent. Exhibits moderate antiproliferative activity (IC50 = 6.3 mM against Huh-7 cells) and superior α-amylase/glucosidase inhibition (IC50 = 1.80–5.18 mg/mL) compared to phenyl-substituted analogues .
  • 3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 419546-29-5): Features a ketone at position 7 instead of hydrazinyl. The ketone group may reduce solubility but increase stability in acidic environments .

Enzyme Inhibition and Antidiabetic Potential

  • Hydrazinyl Derivatives : The target compound’s hydrazinyl group likely enhances α-amylase/glucosidase inhibition, similar to derivative 12b (IC50 = 1.80 mg/mL for α-amylase), by forming hydrogen bonds with enzyme active sites .
  • Non-hydrazinyl Analogues: Compounds like 7-chloro derivatives show reduced enzyme inhibition due to the absence of hydrazine-mediated interactions .
Table 2: Enzyme Inhibition Data
Compound α-Amylase IC50 (mg/mL) α-Glucosidase IC50 (mg/mL) β-Glucosidase IC50 (mg/mL)
Target Compound (Predicted) ~1.80* ~2.80* ~5.18*
N-(4-ClPh)-derivative (12b) 1.80 ± 0.01 2.80 ± 0.01 5.18 ± 0.01
N-Ph-derivative (12a) Higher than 12b Higher than 12b Higher than 12b

*Predicted based on structural similarity to 12b .

Antiproliferative Activity

  • Compound 11f (4-chlorophenyl-substituted pyrazolo[1,5-a]pyrimidine): Demonstrates moderate activity against Huh-7 liver cancer cells (IC50 = 6.3 mM), though less potent than doxorubicin (IC50 = 3.2 mM) .
  • Hydrazinyl vs. Chloro Substituents : The hydrazinyl group may improve DNA interaction, but direct comparisons with the target compound require further experimental validation.

Biological Activity

3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN5C_{12}H_{12}ClN_5 with a molecular weight of approximately 287.75 g/mol. The compound features a pyrazolo-pyrimidine core, which is significant for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable antitumor properties. For example, compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR . The hydrazinyl group in this compound may enhance its efficacy against various cancer cell lines.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of related pyrazole compounds has been documented extensively. For instance, certain pyrazole derivatives have demonstrated significant antibacterial and antifungal activities . The presence of the chlorophenyl group may contribute to enhanced membrane permeability and interaction with microbial targets.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its activity include:

  • Substituents on the Pyrazole Ring: Variations in halogen substitution can affect potency and selectivity against specific biological targets.
  • Hydrophilicity vs. Lipophilicity: The balance between hydrophilic and lipophilic characteristics influences the compound's bioavailability and distribution in vivo.

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of several pyrazolo derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds similar to this compound showed significant cytotoxicity and induced apoptosis in these cells when used alone or in combination with doxorubicin .

Study 2: Anti-inflammatory Mechanisms

In an experimental model of inflammation, a related pyrazole derivative was tested for its ability to reduce edema and inflammatory markers. Results indicated a substantial decrease in inflammatory cytokines following treatment with the compound, suggesting a potential mechanism through which it exerts anti-inflammatory effects .

Q & A

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine?

Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with appropriately substituted pyrimidine precursors. For example:

  • Step 1: React 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethyl-substituted diketones under reflux (433–438 K) to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2: Introduce the hydrazinyl group at position 7 via nucleophilic substitution or condensation with hydrazine derivatives. Solvents like ethanol/acetone mixtures (1:1) are used for recrystallization to obtain high-purity crystals .
  • Characterization: Confirmed via 1H^1H NMR (δ 2.1–2.3 ppm for methyl groups), 13C^{13}C NMR, and HRMS to validate molecular ion peaks .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

  • Spectroscopic Techniques:
    • 1H^1H NMR identifies protons on aromatic rings (δ 7.2–8.1 ppm) and hydrazinyl NH2_2 (δ 4.5–5.0 ppm).
    • 13C^{13}C NMR confirms carbonyl (C=O, δ 165–170 ppm) and quaternary carbons in the pyrimidine ring .
  • X-ray Crystallography: Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles to confirm planarity and substituent orientations .
  • Elemental Analysis: Matches calculated vs. found values for C, H, N (e.g., C: 61.65% calc. vs. 61.78% found) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HCl during synthesis) .
  • Waste Management: Segregate organic waste containing chlorophenyl groups for incineration or specialized disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

Methodological Answer:

  • Solvent Optimization: Replace high-boiling solvents (e.g., DMF) with ethanol/water mixtures to improve crystallization efficiency .
  • Catalysis: Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclocondensation steps, reducing reaction time from 6h to 3h .
  • Process Monitoring: Employ HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate formation and adjust stoichiometry in real time .

Q. How should researchers address discrepancies between calculated and observed spectroscopic data?

Methodological Answer:

  • Dynamic Effects: Account for tautomerism in the hydrazinyl group (e.g., keto-enol equilibria) causing split peaks in 1H^1H NMR .
  • Impurity Profiling: Use LC-MS to detect byproducts (e.g., dechlorinated derivatives) that may skew elemental analysis .
  • Computational Validation: Compare experimental 13C^{13}C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify misassignments .

Q. What mechanisms underlie its reported biological activity (e.g., kinase inhibition)?

Methodological Answer:

  • Molecular Docking: The 4-chlorophenyl group occupies hydrophobic pockets in kinase ATP-binding sites, while the hydrazinyl group forms hydrogen bonds with catalytic lysine residues .
  • SAR Studies: Trifluoromethyl analogs show enhanced activity due to increased electronegativity and metabolic stability .
  • Enzyme Assays: Measure IC50_{50} values against target kinases (e.g., KDR) using fluorescence polarization assays with ATP-competitive probes .

Q. How can computational tools enhance experimental design for derivative synthesis?

Methodological Answer:

  • Retrosynthetic Planning: Use software like ChemDraw or Schrödinger Suite to fragment the molecule and identify viable precursors .
  • Reactivity Prediction: Apply machine learning models (e.g., RDKit) to predict regioselectivity in electrophilic substitution reactions at position 7 .
  • ADMET Profiling: Employ SwissADME to prioritize derivatives with optimal solubility (LogP < 3) and low hepatotoxicity risks .

Q. What strategies resolve low crystallinity in X-ray diffraction studies?

Methodological Answer:

  • Crystallization Screens: Test solvent combinations (e.g., DMSO/water gradients) to improve crystal lattice packing .
  • Halogen Bonding: Introduce bromine or iodine substituents to enhance intermolecular interactions and diffraction quality .
  • Cryoprotection: Flash-cool crystals in liquid N2_2 with 25% glycerol to reduce radiation damage during data collection .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

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